2,4,5-Trifluorobenzoic acid
Overview
Description
2,4,5-Trifluorobenzoic acid is an important quinolone antibacterial intermediate . It is used in the synthesis of Temafloxacin and liquid crystals, among others .
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzoic acid involves starting with tetrachloroisophthalonitrile, which is fluoridated, selectively reduced, and partially defluoridated to obtain 2,4,5-trifluoroisophthalonitrile. This compound is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid . Another method involves a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorobenzoic acid is C7H3F3O2 . The average mass is 176.093 Da and the monoisotopic mass is 176.008514 Da .Chemical Reactions Analysis
2,4,5-Trifluorobenzoic acid is involved in various chemical reactions. For instance, it is used in the synthesis of Temafloxacin and liquid crystals . It also plays a role in the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide .Physical And Chemical Properties Analysis
2,4,5-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 241.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .Scientific Research Applications
Synthesis of Fine Chemical Intermediates
- Scientific Field : Chemical Engineering
- Application Summary : 2,4,5-Trifluorobenzoic acid (2,4,5-TFBA) is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers . It is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation .
- Methods of Application : The synthesis of 2,4,5-TFBA consists of five steps. It involves the use of reagents like tetrachlorophthalic anhydride, ethyl acetate, sodium hydroxide, sulfolane, potassium fluoride, zinc powder, dimethyl sulfoxide (DMSO), and magnesium sulfate .
- Results or Outcomes : The synthesis process has been tracked and controlled using High-Performance Liquid Chromatography (HPLC), establishing an accurate, sensitive, and stable analytical method suitable for laboratory and industry .
Continuous Flow Synthesis
- Scientific Field : Chemical Engineering
- Application Summary : 2,4,5-Trifluorobenzoic acid is synthesized via sequential Grignard exchange and carboxylation reactions using microreactors .
- Methods of Application : The microflow process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .
Pharmaceutical Applications
- Scientific Field : Pharmaceutical Science
- Application Summary : A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .
- Results or Outcomes : The use of 3,4,5-trifluorobenzoic acid resulted in improved treatment outcomes for benign prostatic hyperplasia .
Quinolone Antibacterial Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 2,4,5-Trifluorobenzoic acid is an important intermediate in the synthesis of quinolone antibacterials .
- Results or Outcomes : The use of 2,4,5-Trifluorobenzoic acid has been found to be effective in the synthesis of quinolone antibacterials .
Synthesis of Liquid Crystals
- Scientific Field : Material Science
- Application Summary : 2,4,5-Trifluorobenzoic acid is used in the synthesis of liquid crystals .
- Results or Outcomes : The use of 2,4,5-Trifluorobenzoic acid has been found to be effective in the synthesis of liquid crystals .
Synthesis of Dibenzoate Esters Type Anticancer Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : A salt of 3,4,5-trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs .
- Results or Outcomes : The use of 3,4,5-trifluorobenzoic acid resulted in the synthesis of dibenzoate esters type anticancer drugs .
Synthesis of Methyl 3-Methoxy-2,4,5-Trifluorobenzoate
- Scientific Field : Organic Chemistry
- Application Summary : 3-Hydroxy-2,4,5-trifluorobenzoic acid is used to synthesize methyl 3-methoxy-2,4,5-trifluorobenzoate .
- Results or Outcomes : The use of 3-Hydroxy-2,4,5-trifluorobenzoic acid resulted in the synthesis of methyl 3-methoxy-2,4,5-trifluorobenzoate .
Synthesis of Ethyl 3-Ethoxy-2,4,5-Trifluorobenzoate
- Scientific Field : Organic Chemistry
- Application Summary : 3-Hydroxy-2,4,5-trifluorobenzoic acid is used to synthesize ethyl 3-ethoxy-2,4,5-trifluorobenzoate .
- Results or Outcomes : The use of 3-Hydroxy-2,4,5-trifluorobenzoic acid resulted in the synthesis of ethyl 3-ethoxy-2,4,5-trifluorobenzoate .
Safety And Hazards
2,4,5-Trifluorobenzoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334571 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzoic acid | |
CAS RN |
446-17-3 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.